2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate
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Overview
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It consists of three main parts:
1. The piperazine core: This is the central part of the molecule, containing the piperazine ring (a six-membered heterocycle with two nitrogen atoms).
2. The ethyl linker: The ethyl group connects the piperazine core to the rest of the molecule.
3. The phenylcarbamate moiety: This part includes the carbamate functional group attached to a phenyl ring.
- Overall, this compound is designed for specific biological interactions, which we’ll explore further.
Preparation Methods
- The synthetic route to this compound involves several steps, including the introduction of the chloropyridine and trifluoromethyl groups. Unfortunately, specific conditions and industrial production methods are not readily available in the literature I accessed.
- similar compounds have been synthesized using known protocols, such as coupling reactions and bioisosteric replacements .
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific reaction. For example
Major Products: These would vary based on the specific reaction and conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure could be explored for novel synthetic methodologies or as a building block for other molecules.
Biology: Investigating its interactions with biological targets (enzymes, receptors) could lead to drug discovery.
Industry: Perhaps as a starting material for fine chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. it likely interacts with cellular components, affecting biological processes.
Comparison with Similar Compounds
- Similar compounds include those with piperazine cores, carbamate functionalities, and aromatic substituents. For instance:
Imidazole-containing compounds: Some exhibit antimicrobial potential.
2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: A related structure with a different linker.
Remember that this compound’s complexity makes it intriguing for scientific exploration
Properties
Molecular Formula |
C22H20ClF7N4O4 |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate |
InChI |
InChI=1S/C22H20ClF7N4O4/c23-16-11-14(21(26,27)28)12-31-17(16)34-6-4-33(5-7-34)8-9-37-20(36)32-18(35)13-2-1-3-15(10-13)38-22(29,30)19(24)25/h1-3,10-12,19H,4-9H2,(H,32,35,36) |
InChI Key |
DPFLHKMBFXGVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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